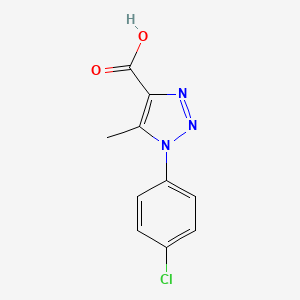
(1-メチル-3-フェニル-1H-ピラゾール-5-イル)メタノール
概要
説明
“(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” is a member of pyrazoles and a ring assembly . It is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of compounds similar to “(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” has been reported in various studies . For instance, Sharon et al. synthesized a new series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles and evaluated them for their in vivo anti-hyperglycemic activity .
Molecular Structure Analysis
The molecular formula of “(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” is C11H12N2O . The structure includes a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .
Chemical Reactions Analysis
Pyrazole derivatives, such as “(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol”, have been studied for their diverse chemical reactions. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Physical And Chemical Properties Analysis
The molecular weight of “(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .
科学的研究の応用
超分子化学
この化合物は、ピラゾールの超分子構造を研究するために使用できます。同様の分子は、このような構造において平面的な積層カラムを形成する能力について評価されています。 小さな構造変化が超分子環境にどのように影響するかを理解することは、この分野において非常に重要です .
医薬品化学
同様の構造を持つ化合物は、ジペプチジルペプチダーゼ4阻害剤を調製するための中間体として使用されてきました。これは、抗糖尿病剤として重要です 。これは、新しい医薬品の合成における潜在的な用途を示唆しています。
抗酸化研究
関連するピラゾロン誘導体は、抗酸化剤および脳卒中後の回復や筋萎縮性側索硬化症(ALS)の治療のための薬剤として使用されてきました 。これは、神経保護療法における潜在的な研究用途を示唆しています。
フリーラジカル捕捉
フリーラジカル捕捉の文脈では、同様の化合物は、DPPH(2, 2-ジフェニル-1-ピクリルヒドラジル)ラジカルに対して試験されています。これは、抗酸化活性を測定するための一般的なアッセイです .
合成方法論
この化合物は、ピラゾール誘導体のための新しい合成経路の開発または既存の合成経路の改善に関係している可能性があります。これは、異なる出発物質を使用した調製方法を記述した特許に見られます .
作用機序
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse biological activities and are cytotoxic to several human cell lines . They are also used as intermediates in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
Related compounds have been shown to interact with their targets in a way that leads to cytotoxic effects . For instance, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Related compounds used as dipeptidylpeptidase 4 inhibitors are known to be orally active , suggesting that they have favorable absorption and bioavailability characteristics.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects on several human cell lines .
Safety and Hazards
“(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
将来の方向性
The future directions for “(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” and similar compounds could involve further exploration of their pharmacological properties and potential applications. For instance, they could be further studied for their potential as antidiabetic agents . Additionally, new synthesis methods and synthetic analogues could be developed .
生化学分析
Biochemical Properties
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used as antidiabetic agents . The compound’s structure allows it to inhibit the activity of DPP-4, thereby regulating glucose metabolism. Additionally, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol has been shown to interact with other enzymes involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, thereby impacting insulin signaling pathways . Furthermore, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes, such as DPP-4, and inhibiting their activity . This inhibition leads to an increase in the levels of incretin hormones, which play a crucial role in glucose homeostasis. Additionally, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical activities . Long-term exposure to (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity . At higher doses, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that can further participate in biochemical reactions. Additionally, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is essential for elucidating its precise biochemical roles.
特性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZYDGKXPVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428772 | |
| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864068-97-3 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



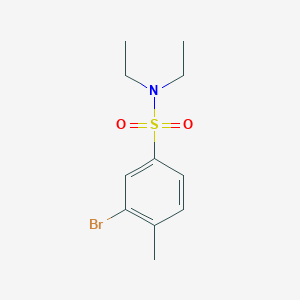
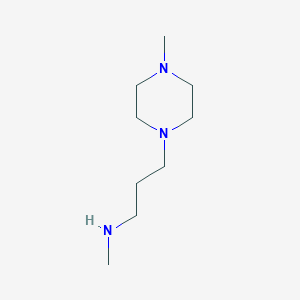
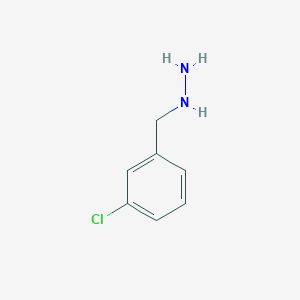



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)
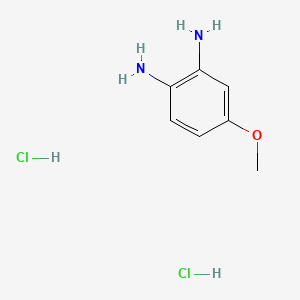

![(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1352391.png)
